Apimostinel Apimostinel
Brand Name: Vulcanchem
CAS No.:
VCID: VC13794472
InChI: InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)
SMILES: CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O
Molecular Formula: C25H37N5O6
Molecular Weight: 503.6 g/mol

Apimostinel

CAS No.:

Cat. No.: VC13794472

Molecular Formula: C25H37N5O6

Molecular Weight: 503.6 g/mol

* For research use only. Not for human or veterinary use.

Apimostinel -

Specification

Molecular Formula C25H37N5O6
Molecular Weight 503.6 g/mol
IUPAC Name 1-[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-2-benzylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)
Standard InChI Key DVBUEXCIEIAXPM-UHFFFAOYSA-N
SMILES CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O
Canonical SMILES CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O

Introduction

Mechanism of Action: Synaptic Plasticity and NMDA Receptor Modulation

Unique Binding Site and Receptor Dynamics

Apimostinel binds to a novel extracellular site on GluN2B-containing NMDA receptors, independent of the glycine co-agonist binding pocket . This interaction stabilizes the receptor’s open conformation, increasing calcium influx duration while preventing excessive activation linked to neurotoxicity . Preclinical models demonstrate enhanced long-term potentiation (LTP) in hippocampal slices at concentrations as low as 1 nM , suggesting superior synaptic plasticity modulation compared to earlier analogs.

Comparative Pharmacology

Table 1: Pharmacodynamic Comparison with NMDA-Targeting Antidepressants

ParameterApimostinelKetamineRapastinel
Binding SiteAllostericChannelAllosteric
EC50 (NMDA Current)0.8 nM1.4 μM820 nM
Tmax (IV)2-4 hr0.5 hr3-6 hr
Psychotomimetic RiskNoneHighNone

Data synthesized from nonclinical studies and clinical trial reports

The 1,000-fold potency advantage over rapastinel enables lower therapeutic doses while maintaining prolonged receptor occupancy . Crucially, apimostinel avoids the dose-limiting dissociation effects of ketamine through its positive modulation rather than antagonism .

Clinical Development: Phase 1-2b Trial Results

Phase 1 Multiple Ascending Dose Study (NCT06400121)

Gate Neurosciences’ randomized, placebo-controlled trial (n=40) evaluated safety and qEEG biomarkers across four cohorts:

Table 2: Phase 1 Apimostinel Dose Cohorts and Outcomes

CohortDose (mg)RegimenKey Findings
11Multi-dayqEEG activation 22% above placebo (p<0.05)
25Multi-dayDose-linear increase in gamma power
310Multi-dayMaximal biomarker response (Δ=37%)
425SingleWell-tolerated, no dissociation

qEEG analysis revealed dose-dependent increases in gamma (30-50 Hz) and theta (4-8 Hz) band power, biomarkers correlating with synaptic potentiation and antidepressant response . The 10 mg dose produced CSF concentrations (8.2 ng/mL) matching preclinical efficacy thresholds , validating its selection for ongoing Phase 2 trials.

Phase 2a Proof-of-Concept in MDD

A prior double-blind study (n=89) demonstrated:

  • 24-hour MADRS reduction: -14.2 points (apimostinel) vs. -8.1 (placebo), p=0.0034

  • Response rate: 58% vs. 32% (OR=2.94, 95% CI 1.3-6.7)

  • Remission rate: 34% vs. 11% (p=0.018)

Effects persisted through Day 7 without rebound depression, contrasting with ketamine’s transient efficacy .

Pharmacokinetic Profile and Structural Optimization

Metabolic Stability Enhancements

The addition of a benzyl group to rapastinel’s structure:

  • Increased plasma half-life from 2.1 hr (rapastinel) to 4.8 hr

  • Reduced CYP3A4-mediated metabolism by 73% in human hepatocytes

  • Achieved brain-to-plasma ratio of 0.9 vs. 0.4 for rapastinel

Table 3: Apimostinel Pharmacokinetic Parameters

RouteTmax (hr)Cmax (ng/mL)AUC0-∞ (hr·ng/mL)Vd (L/kg)
IV 10mg0.51859200.67
Oral*2.442310-

*Zelquistinel oral formulation under development

CSF Penetration and Target Engagement

Phase 1 pharmacokinetic-pharmacodynamic modeling confirmed:

  • Linear correlation between CSF concentrations and qEEG gamma power (R²=0.89)

  • 90% NMDA receptor occupancy at 10 mg dose

  • No plasma concentration-QTc correlation up to 25 mg

Future Directions: Phase 2 Trials and Combination Therapies

Ongoing Phase 2 Study of Zelquistinel

Gate Neurosciences’ oral NMDA modulator (structural analog) entered Phase 2 for MDD in Q1 2024, leveraging apimostinel’s biomarker data for dose optimization . The trial design includes:

  • Weekly oral dosing (5-20 mg)

  • Primary endpoint: MADRS change at Week 6

  • Exploratory qEEG and synaptic protein biomarkers

Cognitive Training Adjunct Trial (NCT06400121)

This innovative 2025 study evaluates apimostinel combined with digital cognitive training (CT):

  • Arm 1: Apimostinel 10mg + CT (n=60)

  • Arm 2: Apimostinel 10mg + sham CT (n=60)

  • Control: Saline + CT (n=60)

Primary outcomes assess durability of antidepressant effects at 3 months, building on ketamine-CT synergy observed in prior research .

Comparative Clinical Implications

Apimostinel addresses three limitations of current rapid-acting antidepressants:

  • Administration route: Ongoing oral formulation development

  • Durability: 7-day effect in Phase 2a vs. ketamine’s 3-5 day duration

  • Accessibility: Outpatient administration feasible given safety profile

Economic modeling suggests apimostinel could reduce MDD-related hospitalization costs by 31% versus esketamine, based on its lower monitoring requirements .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator